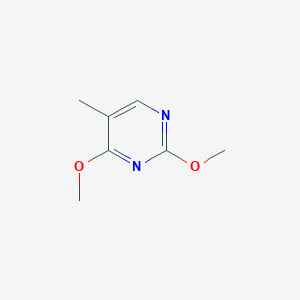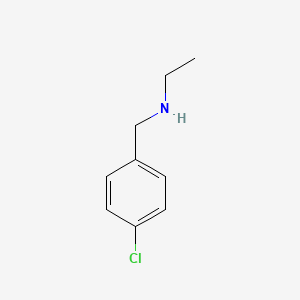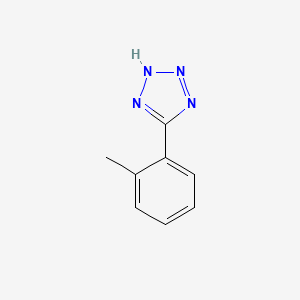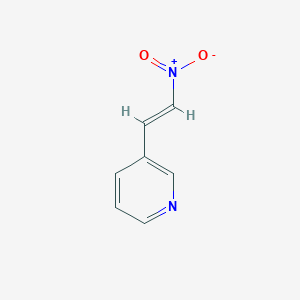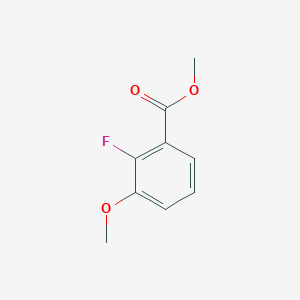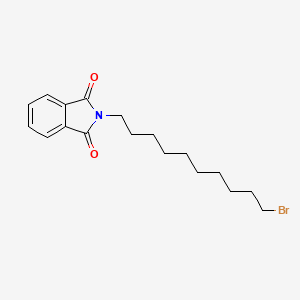
1,1-Dimetilsiletano
Descripción general
Descripción
“Silacyclobutane, 1,1-dimethyl-” is a compound with the formula C5H12Si . It is also known as “Cyclotrimethylenedimethylsilane” and "1,1-Dimethylsilacyclobutane" .
Synthesis Analysis
Silacyclobutanes (SCBs), including 1,1-dimethyl-1-silacyclobutane, have received considerable attention in synthetic chemistry . The silicon–carbon bond can be activated, followed by ring-opening and ring expansion processes, to produce important organosilicon compounds . For instance, 1,1-dimethyl-3-methylenesilacyclobutane was synthesized by sequential anionic block polymerization of styrene .Molecular Structure Analysis
The molecular structure of 1,1-dimethyl-1-silacyclobutane can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Silacyclobutanes, including 1,1-dimethyl-1-silacyclobutane, have been the subject of numerous studies due to their interesting reactivity . The silicon–carbon bond can be activated, leading to ring-opening and ring-expansion processes that produce important organosilicon compounds .Physical And Chemical Properties Analysis
1,1-Dimethyl-1-silacyclobutane has a molecular weight of 100.2343 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Aplicaciones Científicas De Investigación
Electrónica
1,1-Dimetilsiletano: es un compuesto de silicio reactivo que puede sufrir diversas reacciones de inserción para formar anillos de 5 y 6 miembros . En electrónica, esta propiedad es valiosa para sintetizar materiales basados en silicio con propiedades electrónicas específicas. Por ejemplo, podría utilizarse para crear nuevos materiales semiconductores o capas aislantes en dispositivos microelectrónicos.
Medicina
En el campo médico, los compuestos de silicio como el This compound son reconocidos por su biocompatibilidad. Se pueden utilizar en dispositivos médicos, como marcapasos o derivaciones hidrocefálicas, debido a su comportamiento no irritante y no sensibilizante . Además, pueden servir como excipientes en formulaciones tópicas o adhesivos para sistemas de administración transdérmica de fármacos.
Ciencia de los materiales
This compound: la capacidad de participar en reacciones de inserción también es beneficiosa en la ciencia de los materiales. Puede contribuir al desarrollo de nuevos materiales poliméricos con propiedades mejoradas, como una mayor estabilidad térmica o una mejor resistencia mecánica .
Energía
En el sector energético, el This compound podría explorarse por su potencial en la creación de nuevos materiales para el almacenamiento y la conversión de energía. Su contenido de silicio lo convierte en un candidato para su uso en la síntesis de materiales de ánodo para baterías de iones de litio o en el desarrollo de componentes de células solares .
Ciencias Ambientales
La reactividad del This compound podría aprovecharse en las ciencias ambientales para crear materiales que ayuden en el control de la contaminación o la remediación ambiental. Por ejemplo, podría utilizarse para sintetizar catalizadores que degraden contaminantes ambientales o para desarrollar recubrimientos que eviten la bioincrustación .
Agricultura
En agricultura, los nanomateriales derivados de compuestos como el This compound se pueden utilizar para crear nanoportadores para la liberación controlada de sustancias activas, como pesticidas o fertilizantes, lo que lleva a prácticas agrícolas más eficientes y menos contaminantes .
Síntesis Química
This compound: es un reactivo versátil en la síntesis química, donde se puede utilizar para crear moléculas orgánicas complejas. Sus reacciones de inserción pueden llevar a la formación de varios compuestos cíclicos, que a menudo son intermediarios clave en la síntesis de productos farmacéuticos y otros productos químicos valiosos .
Nanotecnología
Por último, en nanotecnología, el This compound puede contribuir a la síntesis de materiales nanoestructurados. Su estructura basada en silicio es útil para crear dispositivos a nanoescala con propiedades específicas, como una alta superficie o características electrónicas únicas, que se pueden aplicar en áreas que van desde la administración de fármacos hasta sensores avanzados .
Mecanismo De Acción
Direcciones Futuras
The future directions of research on 1,1-dimethyl-1-silacyclobutane and other silacyclobutanes are likely to continue focusing on their interesting reactivity, particularly the activation of the silicon–carbon bond and the resulting ring-opening and ring-expansion processes . This could lead to the synthesis of new and important organosilicon compounds .
Propiedades
IUPAC Name |
1,1-dimethylsiletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Si/c1-6(2)4-3-5-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQFFTNDQFUNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28430-61-7 | |
| Record name | Silacyclobutane, 1,1-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28430-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4062309 | |
| Record name | Silacyclobutane, 1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2295-12-7 | |
| Record name | 1,1-Dimethylsilacyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silacyclobutane, 1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silacyclobutane, 1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silacyclobutane, 1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylsilacyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



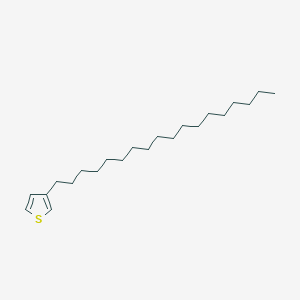
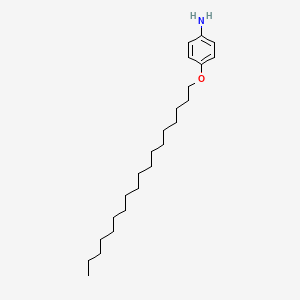
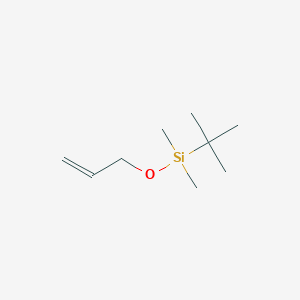
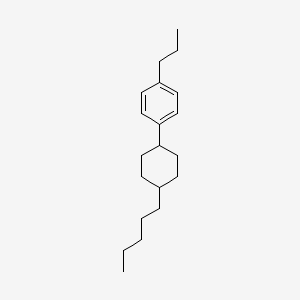
![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)
